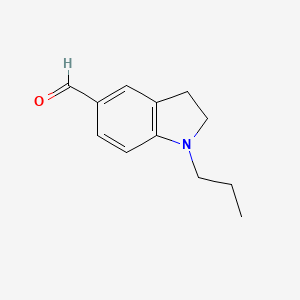

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde

Descripción

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a heterocyclic organic compound featuring a fused bicyclic indole scaffold with a propyl substituent at position 1, a partially saturated dihydroindole ring, and a carbaldehyde functional group at position 4.

The carbaldehyde group at position 5 is a key reactive site, facilitating condensation or nucleophilic addition reactions, which are critical in pharmaceutical and materials synthesis. The propyl substituent at position 1 likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), influencing solubility and bioavailability.

Propiedades

IUPAC Name |

1-propyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-4,8-9H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBBFZCHWQZXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde may vary, but generally include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods: Industrial production of indole derivatives, including 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Propyl-2,3-dihydro-1H-indole-5-carboxylic acid.

Reduction: 1-Propyl-2,3-dihydro-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Major Reactions

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions:

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : The aldehyde group can be reduced to an alcohol.

- Substitution : Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Chemistry

In chemistry, 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde serves as a valuable building block for synthesizing more complex indole derivatives. Its unique properties facilitate the development of novel compounds with potential applications in various chemical processes.

Antiviral Activity

Indole derivatives, including 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown promising antiviral properties. Studies indicate that these compounds can inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) by interfering with viral polymerases or blocking viral entry into host cells .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development .

Neuroprotective Effects

Certain studies suggest that indole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Medicine

In medicinal chemistry, 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is being investigated for its potential role in developing new therapeutic agents. Its biological activities make it a candidate for treating various diseases, including cancer and inflammatory conditions .

Industry

This compound is also utilized in industrial applications, particularly in the synthesis of dyes and pigments. Its unique chemical structure allows it to be used as an intermediate in producing materials with specific properties .

Case Studies

Several studies have documented the biological efficacy of 1-propyl derivatives:

Study on Antiviral Activity

A study published in Europe PMC highlighted the antiviral effects of indole derivatives against HCV. The research indicated that certain modifications to the indole scaffold could enhance antiviral potency .

Study on Anticancer Potential

Research conducted on various cancer cell lines demonstrated that 1-propyl derivatives could significantly inhibit cell proliferation through apoptotic pathways .

Neuroprotective Research

Investigations into neuroprotective effects have shown that certain indoles can reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets may vary depending on the biological context and the specific derivative being studied .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below summarizes key differences in molecular structure and physicochemical parameters among 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde and its analogs:

Key Observations:

- Lipophilicity : The propyl and cyclopentyl derivatives exhibit higher hydrophobicity than the methyl analog, which may affect membrane permeability in biological systems.

- Reactivity : The 2-oxoindoline analog (CAS 612487-62-4) lacks the dihydroindole saturation and replaces the NH group with a ketone, altering electronic properties and reactivity patterns .

Actividad Biológica

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is characterized by its indole structure, which is known for its diverse biological activities. The compound's chemical formula is and it possesses a molecular weight of approximately 185.24 g/mol. The presence of the aldehyde functional group is critical for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde can be categorized into several key areas:

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For example, indole-based compounds have been shown to inhibit the replication of various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The specific mechanisms often involve the inhibition of viral polymerases or interference with viral entry into host cells.

Anticancer Properties

Indole derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds with indole scaffolds can induce apoptosis in cancer cell lines. For instance, 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Neuroprotective Effects

Certain indole derivatives have been reported to possess neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This aspect is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.

The mechanisms through which 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cancer cell metabolism.

- Receptor Interaction : It can interact with various biological receptors, potentially modulating signaling pathways that lead to therapeutic effects.

- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in cancerous cells.

Case Studies

Several studies have documented the biological efficacy of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde:

Q & A

Q. What are the standard synthetic routes for preparing 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde?

The compound can be synthesized via condensation reactions involving indole derivatives. A common approach involves refluxing a 3-formylindole precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid) with alkylating agents (e.g., propyl halides) in the presence of a base like sodium acetate and acetic acid. The reaction typically requires 3–5 hours under reflux, followed by recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and propyl substituent (δ ~0.9–1.6 ppm for CH3, δ ~1.4–1.8 ppm for CH2).

- IR Spectroscopy : A strong absorption band near 1680–1720 cm confirms the aldehyde carbonyl group.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% by HPLC), particularly when synthesizing derivatives for biological testing .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility and inhalation risks.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening : Test alternative bases (e.g., KCO) or solvents (e.g., ethanol/water mixtures) to improve selectivity.

- Temperature Control : Lowering the reaction temperature (e.g., 60–80°C instead of reflux) may reduce side reactions like over-alkylation.

- Real-Time Monitoring : Use TLC or in-situ IR to track aldehyde formation and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., substituent position) impact physicochemical properties?

- Electron-Withdrawing Groups (e.g., nitro at position 4): Increase aldehyde reactivity but reduce solubility in non-polar solvents.

- Alkyl Chain Length : Extending the propyl group to butyl may enhance lipophilicity, as shown in analogous indolecarboxamide derivatives (logP increase by ~0.5 units) .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Isotopic Labeling : Use C-labeled precursors to confirm peak assignments in complex NMR spectra.

- X-ray Crystallography : Resolve ambiguities in molecular geometry, especially if tautomerism (e.g., keto-enol forms) is suspected.

- Comparative Analysis : Cross-reference with published spectra of structurally related indole aldehydes (e.g., 5-Allyloxy-1H-indole-3-carbaldehyde) .

Q. How can computational methods aid in predicting reactivity or biological activity?

- DFT Calculations : Model the electrophilicity of the aldehyde group to predict nucleophilic attack sites.

- Molecular Docking : Screen for potential binding affinities with biological targets (e.g., enzymes with indole-binding pockets) using software like AutoDock Vina .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.

- Solvent Recovery : Implement solvent recycling systems (e.g., rotary evaporation loops) to reduce waste.

- Process Analytical Technology (PAT) : Integrate inline sensors to monitor critical parameters (pH, temperature) during large-scale reactions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via LC-MS.

- Long-Term Stability : Store aliquots at –20°C, 4°C, and RT, and assess purity monthly for 12–24 months .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.